1-methyl-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Description
1-methyl-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- A study by Suresh, Lavanya, and Rao (2016) involved the synthesis of novel thiazolo-triazolo-pyridine derivatives, showcasing a methodological approach to creating compounds with significant biological activity, including antibacterial and antifungal properties. This research highlights the potential of structurally complex compounds for pharmacological applications (Suresh, Lavanya, & Rao, 2016).
Molecular and Crystal Structures
- Kuleshova and Khrustalev (2000) explored the molecular and crystal structures of hydroxy derivatives of hydropyridine, emphasizing the role of hydrogen bonds in molecule conformation and crystal packing. This study is relevant for understanding how similar compounds might interact at the molecular level and the importance of their structural characteristics (Kuleshova & Khrustalev, 2000).
Antimicrobial Activity
- Research by Krolenko, Vlasov, and Zhuravel (2016) on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings demonstrated strong antimicrobial activity. This indicates the potential of incorporating such functional groups into compounds for antimicrobial purposes (Krolenko, Vlasov, & Zhuravel, 2016).
Properties
IUPAC Name |
1-methyl-3-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-6-3-4-8-18(15)27-19(23-24-22(27)30)14-16-9-12-26(13-10-16)21(29)17-7-5-11-25(2)20(17)28/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJHFFCVEQQKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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